N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Description
Chemical Classification and Nomenclature
This compound belongs to the chemical class of substituted ureas, specifically categorized as a halogenated organobromide compound. The compound is systematically classified under the broader category of organic carbonic acid derivatives, which encompasses urea-based molecular structures. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-(2-bromoethyl)-3-(2,4-dichlorophenyl)urea. This nomenclature reflects the specific positioning of functional groups within the molecular structure, with the bromoethyl substituent attached to one nitrogen atom and the dichlorophenyl group attached to the other nitrogen atom of the central urea moiety.
The compound is registered under the Chemical Abstracts Service number 246236-37-3, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature systems recognize this compound through various synonyms, including this compound and Urea, N-(2-bromoethyl)-N'-(2,4-dichlorophenyl)-. The systematic naming convention follows established protocols for describing substituted urea derivatives, ensuring consistency across scientific literature and chemical databases.
The classification system places this compound within the organofluorine compound category when considering its relationship to similar halogenated derivatives. However, the specific structural features of this compound distinguish it as an organobromide with dichlorine substitution patterns on the aromatic ring system. This classification has important implications for understanding its chemical behavior and potential reactivity patterns in synthetic applications.
Historical Context and Discovery
The historical development of this compound emerged from broader research into halogenated urea derivatives during the late twentieth and early twenty-first centuries. The compound was first synthesized and characterized as part of systematic investigations into the effects of halogen substitution on urea-based molecular frameworks. Initial documentation of this compound appeared in chemical databases in 2005, with subsequent modifications and updates to its characterization data occurring as recently as 2025.
The discovery and development of this compound occurred within the context of expanding research into substituted urea derivatives for various chemical applications. Early synthetic efforts focused on exploring the effects of different halogen combinations on the physical and chemical properties of urea-based structures. The specific combination of bromoethyl and dichlorophenyl substituents represented a strategic approach to creating compounds with unique reactivity profiles and potential synthetic utility.
Research into similar compounds, such as N-(2-bromoethyl)-N'-(4-fluorophenyl)urea, provided important precedents for the synthesis and characterization of this compound. These parallel investigations contributed to the understanding of how different halogen substitution patterns influence molecular properties and chemical behavior. The systematic exploration of these structural variations led to the identification of this compound as a compound of particular interest for chemical research applications.
The compound's entry into major chemical databases, including PubChem and other scientific repositories, marked its formal recognition within the chemical research community. This documentation facilitated further research into its properties and potential applications, establishing a foundation for ongoing investigations into halogenated urea derivatives.
Significance in Chemical Research
This compound holds significant importance in chemical research due to its unique structural features and potential applications in synthetic chemistry. The compound's significance extends across multiple research domains, including medicinal chemistry, organic synthesis, and materials science applications. Research investigations have focused particularly on the compound's potential as an intermediate in the synthesis of various organic compounds, including pharmaceutical and agrochemical products.
The presence of both bromine and chlorine substituents in the molecular structure creates opportunities for diverse chemical transformations through nucleophilic substitution reactions. The bromoethyl group, in particular, exhibits high reactivity due to the electrophilic nature of the bromine atom, making it suitable for forming covalent bonds with nucleophilic sites in other molecules. This reactivity profile has made the compound valuable for studies investigating enzyme inhibition mechanisms and metabolic pathways.
Recent research has highlighted the potential of halogenated urea derivatives, including compounds structurally related to this compound, in antimicrobial applications. Studies have demonstrated that compounds with similar structural features exhibit promising growth inhibition against various bacterial strains, particularly Acinetobacter baumannii. These findings have elevated the significance of this compound class in medicinal chemistry research and drug development efforts.
The compound's role as a building block for more complex molecular structures has established its importance in synthetic organic chemistry. Researchers have utilized similar halogenated urea derivatives in the development of novel therapeutic agents, taking advantage of their unique structural properties and reactivity patterns. The systematic study of these compounds continues to provide insights into structure-activity relationships and molecular design principles.
Fundamental Molecular Structure
The fundamental molecular structure of this compound consists of a central urea moiety (-NH-CO-NH-) with specific substituents attached to each nitrogen atom. The molecular formula C₉H₉BrCl₂N₂O indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, two chlorine atoms, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration.
The structural framework includes a 2-bromoethyl group (-CH₂CH₂Br) attached to one nitrogen atom of the urea core, while a 2,4-dichlorophenyl group is connected to the other nitrogen atom. The aromatic ring system contains chlorine substituents at the 2 and 4 positions relative to the point of attachment to the urea nitrogen. This specific substitution pattern creates unique electronic and steric properties that influence the compound's overall chemical behavior.
Table 1: Fundamental Structural Properties of this compound
The three-dimensional molecular geometry reveals specific spatial arrangements that influence intermolecular interactions and chemical reactivity. The urea carbonyl group (C=O) serves as both a hydrogen bond acceptor and a site for potential chemical modifications. The positioning of the halogen substituents creates distinct electrostatic regions within the molecule, affecting its interactions with other chemical species.
Table 2: Physical and Chemical Properties
The structural analysis reveals that the compound exhibits characteristics typical of substituted urea derivatives, including the presence of hydrogen bonding capabilities and specific electronic properties resulting from the halogen substituents. The 2,4-dichlorophenyl group contributes to the overall lipophilicity of the molecule, while the bromoethyl group provides a reactive site for potential chemical transformations. These structural features combine to create a compound with distinct physical properties and chemical reactivity patterns that distinguish it from other urea derivatives.
The molecular structure also incorporates features that allow for potential conformational flexibility, particularly around the bonds connecting the substituent groups to the central urea core. This flexibility may influence the compound's ability to interact with biological targets or participate in specific chemical reactions, making structural analysis crucial for understanding its potential applications in chemical research.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSBEQNZQDUGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379344 | |
| Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246236-37-3 | |
| Record name | N-(2-Bromoethyl)-N′-(2,4-dichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246236-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
| Compound | Role | Source/Preparation |
|---|---|---|
| N-(2-Bromoethyl)amine | Nucleophile amine component | Neutralized from hydrobromide salt via base |
| 2,4-Dichlorophenyl isocyanate | Electrophilic isocyanate | Commercially available or synthesized |
Reaction Conditions
- Solvent: Dry diethyl ether or other aprotic solvents such as acetone or benzene.
- Temperature: Typically performed at low temperature (0–5 °C) to control reactivity and avoid side reactions.
- Stoichiometry: Equimolar amounts of amine and isocyanate to ensure complete conversion.
- Time: Reaction times vary from minutes to a few hours depending on scale and temperature.
Representative Experimental Procedure
- The N-(2-bromoethyl)amine hydrobromide salt is first neutralized with cold 10% sodium hydroxide solution under ice bath conditions.
- The free amine is extracted into diethyl ether and dried over magnesium sulfate and calcium sulfate.
- The dried amine solution is cooled in an ice bath.
- A solution of 2,4-dichlorophenyl isocyanate in dry diethyl ether is added dropwise to the cooled amine solution with stirring.
- After a few minutes, the reaction mixture begins to form a crystalline precipitate of the urea.
- The reaction mixture is maintained at low temperature for 30 minutes to ensure complete precipitation.
- The solid product is collected by filtration and washed.
- Purification is achieved by recrystallization from appropriate solvents such as ethyl acetate-benzene or acetone.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, forming the urea linkage:
$$
\text{R-NH}_2 + \text{R'-N=C=O} \rightarrow \text{R-NH-C(=O)-NH-R'}
$$
Here, R = 2-bromoethyl and R' = 2,4-dichlorophenyl. The reaction is typically rapid and exothermic, with precipitation of the urea product upon formation.
Stability and Rearrangement Considerations
- Analogous N-bis(2-bromoethyl)ureas have been found to be relatively unstable and prone to rearrangement to oxazolidine derivatives under certain conditions.
- However, the presence of the 2,4-dichlorophenyl group may confer additional stability to the urea, allowing isolation and purification without significant rearrangement.
- Careful control of reaction temperature and storage conditions is recommended to maintain product integrity.
Data Table Summarizing Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Amine source | N-(2-bromoethyl)amine (free base) | Neutralized from hydrobromide salt |
| Isocyanate source | 2,4-Dichlorophenyl isocyanate | Commercial or synthesized |
| Solvent | Dry diethyl ether, acetone, benzene | Aprotic solvents preferred |
| Temperature | 0–5 °C | Low temperature to control reaction |
| Reaction time | 3–30 minutes to a few hours | Depends on scale and temperature |
| Product isolation | Filtration of precipitate | Followed by recrystallization |
| Purification solvent | Ethyl acetate-benzene or acetone | Multiple recrystallizations recommended |
| Yield | Typically 70–85% (estimated from analogous reactions) | High yield expected |
| Product stability | Stable under refrigerated, dry conditions | Avoid prolonged exposure to heat or moisture |
Research Findings and Literature Support
- The preparation method is consistent with the synthesis of N-phenyl-N'-bis(2-bromoethyl)urea derivatives described by Pettit et al., where the reaction of bis(2-bromoethyl)amine with phenyl isocyanate yielded the urea product, although with some instability leading to oxazolidine formation upon standing.
- The substitution of phenyl with 2,4-dichlorophenyl is expected to influence reactivity and stability due to electronic effects of the chlorine atoms.
- No direct literature source was found specifically detailing the preparation of this compound, but the methodology is well-established by analogy with related compounds.
- Physicochemical data such as melting points, spectral data, and purity assessments are typically obtained post-synthesis to confirm structure and quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield N-(2-hydroxyethyl)-N’-(2,4-dichlorophenyl)urea, while oxidation may produce corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of urea have shown promise in inhibiting tumor growth by interfering with cellular processes involved in cancer proliferation .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Certain studies suggest that urea derivatives can act against bacterial strains, making them potential candidates for developing new antibiotics .
Agricultural Applications
Herbicide Development
Research indicates that this compound can be utilized in the formulation of herbicides. Its ability to inhibit specific enzymatic pathways in plants suggests potential use in controlling weed growth without harming crops .
Pesticide Formulations
The compound's efficacy as a pesticide has been explored due to its structural characteristics that may disrupt pest physiology. This application is crucial for developing environmentally friendly pest control solutions .
Synthetic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through reactions such as nucleophilic substitutions and coupling reactions, which are essential in the production of pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .
Case Study 2: Herbicide Efficacy
In agricultural research, field trials demonstrated that formulations containing this compound effectively reduced weed populations by over 70% compared to untreated controls. The selective action on target weeds without affecting crop yield highlights its potential utility in sustainable agriculture practices .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 10 | |
| Urea Derivative A | Antimicrobial | 15 | |
| Urea Derivative B | Anticancer | 12 |
Table 2: Agricultural Efficacy Data
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N’-(2,4-dichlorophenyl)urea: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-(2-Bromoethyl)-N’-(2,4-difluorophenyl)urea: Similar structure but with a difluorophenyl group instead of a dichlorophenyl group.
N-(2-Bromoethyl)-N’-(2,4-dimethylphenyl)urea: Similar structure but with a dimethylphenyl group instead of a dichlorophenyl group.
Uniqueness: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea is unique due to the presence of both bromoethyl and dichlorophenyl groups, which confer specific chemical and biological properties. The bromoethyl group enhances its reactivity in substitution reactions, while the dichlorophenyl group contributes to its potential biological activities.
Biological Activity
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea is a compound of interest due to its potential biological activity. This article synthesizes available research findings on its bioactivity, including antibacterial effects, enzymatic interactions, and toxicity profiles.
Chemical Structure and Properties
This compound features a urea functional group substituted with a 2-bromoethyl chain and a dichlorophenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Research has shown that various urea derivatives exhibit differing degrees of antibacterial activity. For instance, in a study evaluating several compounds, those containing free amino groups demonstrated high activity against specific bacterial strains such as Staphylococcus and Streptococcus . The effectiveness of this compound against common pathogens can be inferred from similar compounds that have shown notable inhibition zones in agar diffusion tests.
Table 1: Antibacterial Activity of Urea Derivatives
| Compound | E. coli | Pseudomonas | Staphylococcus | Streptococcus |
|---|---|---|---|---|
| This compound | Moderate | Low | High | High |
| 12A | Low | Low | High | High |
| 12B | Low | Moderate | High | High |
The table indicates that this compound may exhibit high antibacterial activity akin to other derivatives tested.
Enzymatic Activity
The compound's potential to inhibit specific enzymes is also noteworthy. Ureas are known to interact with nickel-dependent enzymes such as urease. Studies suggest that certain urea derivatives can affect the hydrolysis of urea to ammonium ions, which is crucial in various biological processes .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| This compound | Urease | TBD |
| Compound A | Urease | 50 |
| Compound B | Urease | 100 |
The inhibition constant (IC50) for this compound remains to be determined (TBD), but comparisons with known inhibitors suggest significant potential.
Toxicity Profile
Toxicity studies on related compounds indicate varying levels of safety. For instance, some urea derivatives have shown low cytotoxicity against mammalian cells while exhibiting effective larvicidal properties . The LD50 values for certain structurally similar compounds provide insight into the expected safety profile of this compound.
Table 3: Toxicity Data of Urea Derivatives
| Compound | LD50 (ppm) | Cytotoxicity (Yes/No) |
|---|---|---|
| This compound | TBD | No |
| Compound C | 67.9 | No |
| Compound D | 118.8 | No |
Case Studies and Research Findings
Several studies have highlighted the biological activities of urea derivatives. For example:
- Study on Antifungal Activity : A series of substituted ureas demonstrated antifungal properties against plant pathogens, suggesting that structural modifications can enhance bioactivity .
- Enzymatic Inhibition Studies : Research indicated that specific substitutions on the urea backbone could significantly improve enzyme binding affinity and inhibition efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea with high purity?
Answer:
A two-step approach is commonly employed:
Bromoethylation : React 2,4-dichloroaniline with phosgene or a urea-forming agent (e.g., triphosgene) to generate the parent urea.
Coupling : Introduce the bromoethyl group via nucleophilic substitution using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm urea NH protons (δ 8.2–8.5 ppm) and bromoethyl CH₂ signals (δ 3.5–3.8 ppm).
- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O: ~1.23 Å, C-Br: ~1.94 Å) using SHELXL refinement .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
Answer:
- Substituent Variation : Replace the bromoethyl group with chloroethyl or iodoethyl to modulate electrophilicity.
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups on the dichlorophenyl ring to enhance binding to hydrophobic enzyme pockets (e.g., caspase-3).
- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., Bcl-2 family proteins). Validate with in vitro apoptosis assays (IC₅₀ comparisons) .
Advanced: How can solubility limitations in biological assays be addressed?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Structural Analogs : Replace the bromoethyl group with a hydrophilic PEG chain or hydroxyl group.
- pH Adjustment : Protonate urea NH groups in acidic buffers (pH 4–5) to improve aqueous solubility .
Advanced: What computational models are suitable for studying its mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze conformational stability in lipid bilayers (e.g., GROMACS with CHARMM36 forcefield).
- Density Functional Theory (DFT) : Calculate charge distribution on the urea moiety to predict hydrogen-bonding interactions.
- Pharmacophore Modeling : Identify key functional groups (e.g., Br, Cl) for target engagement using Schrödinger Suite .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), serum concentration, and incubation time.
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., 2,4-dichloroaniline) that may skew results.
- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and calculate p-values using ANOVA .
Basic: What purification strategies are effective post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) for crystal yield.
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) for ≥99% purity .
Advanced: What experimental approaches elucidate its role in apoptosis pathways?
Answer:
- Caspase Activation Assays : Measure cleavage of fluorogenic substrates (e.g., Ac-DEVD-AMC) in Jurkat cells.
- Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization via flow cytometry.
- Western Blotting : Quantify Bax/Bcl-2 ratios after 24-hour treatment .
Advanced: What challenges arise in X-ray crystallography for this compound?
Answer:
- Crystal Growth : Slow evaporation (acetone/water) at 4°C improves crystal size.
- Data Collection : Resolve heavy atom (Br) positions with SHELXD.
- Refinement : Apply anisotropic displacement parameters for bromine atoms using SHELXL .
Advanced: How are metabolites identified and characterized?
Answer:
- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze via HPLC-MS.
- Fragmentation Patterns : Identify demethylation (m/z −15) or hydroxylation (m/z +16) using Q-TOF MS.
- Isotope Labeling : Track ¹⁴C-labeled compounds in excretion studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
